![molecular formula C4H8O4 B584011 D-[4-13C]Threose CAS No. 90913-09-0](/img/structure/B584011.png)

D-[4-13C]Threose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

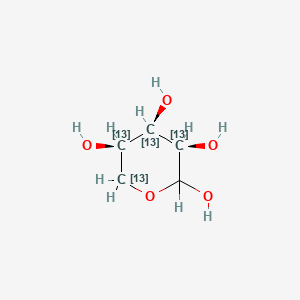

D-[4-13C]Threose: is a labeled compound of D-threose, a four-carbon monosaccharide with the molecular formula C4H8O4. It is an isotopically labeled compound where the carbon-13 isotope is incorporated at the fourth carbon position. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways and structural analysis.

Mécanisme D'action

Target of Action

D-[4-13C]Threose is a naturally occurring carbohydrate

Mode of Action

It is known that D-threose is a diastereomer of both D-erythrose and L-erythrose

Biochemical Pathways

D-threose is involved in various biochemical pathways . More research is needed to fully understand the biochemical pathways influenced by this compound.

Result of Action

It is known that D-threose can rotate a beam of plane-polarized light

Analyse Biochimique

Biochemical Properties

D-[4-13C]Threose plays a role in biochemical reactions, particularly in the stability and mechanism of threose nucleic acid toward acid-mediated degradation . It interacts with enzymes and other biomolecules, such as the phosphodiester group, which is implicated in destabilizing the formation of the oxocarbenium intermediate responsible for depurination and strand cleavage of threose nucleic acid .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It influences cell function by affecting the stability of natural DNA and RNA oligonucleotides . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it slows the rate of depurination caused by induction of the 2’-phosphodiester linkage .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. It is significantly more resistant to acid-mediated degradation than DNA and RNA . Information on the product’s stability, degradation, and long-term effects on cellular function has been observed in in vitro studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D-[4-13C]Threose typically involves the incorporation of carbon-13 into the threose molecule. One common method is the chemical synthesis starting from labeled precursors. For instance, D-threose can be synthesized from D-erythrose through a series of chemical reactions, including oxidation and reduction steps, where the carbon-13 isotope is introduced at the desired position.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The production is carried out under controlled conditions to ensure the isotopic labeling is precise and consistent.

Analyse Des Réactions Chimiques

Types of Reactions: D-[4-13C]Threose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form threonic acid.

Reduction: It can be reduced to form threitol.

Isomerization: It can undergo isomerization to form erythrose.

Epimerization: It can be epimerized to form erythrose under certain conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride is often used as a reducing agent.

Isomerization and Epimerization: These reactions can be catalyzed by enzymes or under acidic or basic conditions.

Major Products:

Threonic acid: from oxidation.

Threitol: from reduction.

Erythrose: from isomerization and epimerization.

Applications De Recherche Scientifique

D-[4-13C]Threose is widely used in various scientific research fields:

Chemistry: It is used in studies involving carbohydrate metabolism and structural analysis.

Biology: It is used in metabolic pathway studies to trace the incorporation and transformation of carbon atoms.

Medicine: It is used in research related to metabolic disorders and the development of diagnostic tools.

Industry: It is used in the synthesis of labeled compounds for research and development purposes

Comparaison Avec Des Composés Similaires

D-threose: The unlabeled form of the compound.

L-threose: The enantiomer of D-threose.

Erythrose: A diastereomer of threose.

Threitol: The reduced form of threose.

Uniqueness: D-[4-13C]Threose is unique due to its isotopic labeling, which allows for detailed tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the specific pathways and transformations of carbon atoms is crucial .

Propriétés

IUPAC Name |

(3S,4R)-(513C)oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAORJIQYMIRHF-FKHXTLJASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[C@H]([C@@H](C(O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-[3-13C]Ribose](/img/structure/B583934.png)

![D-[1,3-13C2]Ribose](/img/structure/B583941.png)

![D-[1,5-13C2]Ribose](/img/structure/B583942.png)